An In-Depth Technical Guide to 1-(Isopropylthio)-2,3,4,6-tetra-O-acetyl-β-D-glucopyranose: Synthesis, Reactivity, and Applications
An In-Depth Technical Guide to 1-(Isopropylthio)-2,3,4,6-tetra-O-acetyl-β-D-glucopyranose: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Player in Glycochemistry
1-(Isopropylthio)-2,3,4,6-tetra-O-acetyl-β-D-glucopyranose is a pivotal intermediate in modern carbohydrate chemistry. As a thioglycoside, it offers a unique combination of stability and reactivity, making it an invaluable tool for the synthesis of complex oligosaccharides and glycoconjugates. Its robust nature allows it to withstand a variety of reaction conditions, while the anomeric thioether can be selectively activated under specific conditions to form glycosidic bonds. This guide provides a comprehensive overview of its synthesis, key chemical properties, and its application as a glycosyl donor in chemical synthesis. Furthermore, it has been identified as a useful linker in the development of proteolysis-targeting chimeras (PROTACs), highlighting its expanding role in medicinal chemistry.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of 1-(isopropylthio)-2,3,4,6-tetra-O-acetyl-β-D-glucopyranose is essential for its effective use in research and development. The following table summarizes its key identifiers and physical characteristics.
| Property | Value | Source |
| CAS Number | 55692-84-7 | Synthose Inc. |
| Molecular Formula | C₁₇H₂₆O₉S | Santa Cruz Biotechnology |
| Molecular Weight | 406.45 g/mol | Santa Cruz Biotechnology |
| Appearance | White Crystalline Solid | Synthose Inc. |
| Melting Point | 108-110 °C | Synthose Inc. |
| Solubility | Soluble in DCM, DMF, DMSO, EtOAc, MeOH | Synthose Inc. |
| Chemical Purity | Min. 98% (by ¹H-NMR) | Synthose Inc. |
Synthesis of 1-(Isopropylthio)-2,3,4,6-tetra-O-acetyl-β-D-glucopyranose
The synthesis of this thioglycoside can be efficiently achieved from the readily available precursor, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide. The following protocol is a representative method adapted from established procedures for thioglycoside synthesis.
Experimental Protocol: Synthesis
Materials:
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2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide
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Isopropylthiol (2-propanethiol)
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N,N-Diisopropylethylamine (DIPEA)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography
Procedure:
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Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.0 eq) in anhydrous dichloromethane.
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Addition of Reagents: Cool the solution to 0 °C using an ice bath. To this stirring solution, add isopropylthiol (1.2 eq) followed by the dropwise addition of N,N-diisopropylethylamine (1.5 eq).
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).
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Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude residue by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure 1-(isopropylthio)-2,3,4,6-tetra-O-acetyl-β-D-glucopyranose as a white solid.
Rationale Behind Experimental Choices:
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Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the thiol and to exclude moisture, which could lead to hydrolysis of the glycosyl bromide.
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Anhydrous Solvent: Anhydrous dichloromethane is used as the solvent to prevent unwanted side reactions with water.
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Base (DIPEA): N,N-Diisopropylethylamine acts as a hindered, non-nucleophilic base to neutralize the hydrobromic acid (HBr) that is formed during the reaction, driving the equilibrium towards the product.
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Purification: Silica gel chromatography is a standard and effective method for purifying the product from unreacted starting materials and byproducts.
Application in Glycosylation Reactions: A Reliable Glycosyl Donor
1-(Isopropylthio)-2,3,4,6-tetra-O-acetyl-β-D-glucopyranose serves as an excellent glycosyl donor in the synthesis of O-glycosides. The anomeric thio-isopropyl group is a stable leaving group that can be activated by various thiophilic promoters. A widely used and effective promoter system is a combination of N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH).
Experimental Workflow: Glycosylation
Caption: A typical workflow for a glycosylation reaction.
Detailed Protocol: NIS/TfOH Mediated Glycosylation
Materials:
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1-(Isopropylthio)-2,3,4,6-tetra-O-acetyl-β-D-glucopyranose (Glycosyl Donor)
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Glycosyl Acceptor (with a free hydroxyl group)
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N-Iodosuccinimide (NIS)
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Triflic acid (TfOH)
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Activated 4Å Molecular Sieves
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Preparation: In a flame-dried flask under an inert atmosphere, add the glycosyl acceptor (1.0 eq), 1-(isopropylthio)-2,3,4,6-tetra-O-acetyl-β-D-glucopyranose (1.2 eq), and freshly activated 4Å molecular sieves.
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Solvent Addition: Add anhydrous DCM to the flask.
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Cooling: Cool the suspension to the desired temperature, typically between -40 °C and 0 °C.
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Promoter Addition: Add N-iodosuccinimide (1.5 eq) to the stirring suspension. After 5-10 minutes, add a solution of triflic acid (0.1-0.2 eq) in anhydrous DCM dropwise.
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Reaction: Stir the reaction mixture at the same temperature until TLC analysis indicates the complete consumption of the glycosyl donor.
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Quenching and Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature. Filter the mixture through a pad of celite, washing with DCM. Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous Na₂S₂O₃ solution, water, and brine.
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Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to yield the desired O-glycoside.
Mechanism of Thioglycoside Activation
The activation of thioglycosides with NIS and a catalytic amount of TfOH proceeds through a series of reactive intermediates. Understanding this mechanism is key to optimizing reaction conditions and predicting stereochemical outcomes.
Caption: Mechanism of thioglycoside activation.
The reaction is initiated by the electrophilic iodine of NIS attacking the sulfur atom of the thioglycoside, forming a reactive iodosulfonium ion intermediate. In the presence of the strong acid, TfOH, this intermediate can then either be displaced by the triflate anion to form a highly reactive glycosyl triflate, or it can directly collapse to form an oxocarbenium ion. The oxocarbenium ion is then attacked by the nucleophilic hydroxyl group of the glycosyl acceptor to form the desired O-glycosidic bond. The stereochemical outcome of the reaction is often influenced by the nature of the protecting groups on the glycosyl donor and the reaction conditions.
Conclusion
1-(Isopropylthio)-2,3,4,6-tetra-O-acetyl-β-D-glucopyranose is a cornerstone building block in the field of glycoscience. Its stability, coupled with the ability to be activated under mild and specific conditions, makes it a preferred glycosyl donor for the synthesis of a wide array of complex carbohydrates. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this versatile compound in their synthetic endeavors, from fundamental carbohydrate chemistry to the development of novel therapeutics.
References
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Glyko. (n.d.). 1-(Isopropylthio)-2,3,4,6-tetra-o-Ac-beta-D-glucosylpyranose. Retrieved from [Link]
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ProkaGENOMICS. (n.d.). 1-(Isopropylthio)-2,3,4,6-tetra-o-Ac-beta-D-glucosylpyranose. Retrieved from [Link]
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Mönch, B., Emmerling, F., Kraus, W., Becker, R., & Nehls, I. (2013). Isopropyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o157. [Link]
